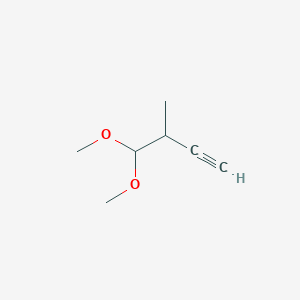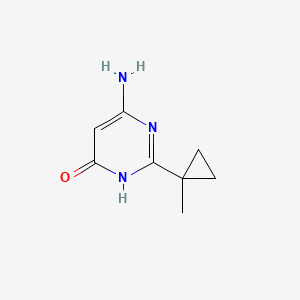![molecular formula C7H9N5O B6602721 6-(aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 957719-42-5](/img/structure/B6602721.png)
6-(aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to exist in many naturally occurring molecules such as hormones, antibiotics, and are very significant in our lives because of their existence in many naturally occurring molecules .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the condensation of amines with carboxylic acids or their derivatives . For instance, the multicomponent reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with arylamines and aldehydes in a ratio of 1:1:2 yielded the respective 5,6,7-trisubstituted-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques . For instance, UV absorption spectroscopy and HPLC analyses under acidic conditions can be used to observe changes in the maximum absorption wavelength due to protonation-induced hydrolysis .Chemical Reactions Analysis
Pyrimidine derivatives are known to undergo various chemical reactions. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical And Chemical Properties Analysis
Physical properties of pyrimidine derivatives include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .Aplicaciones Científicas De Investigación
AMMP has been the subject of numerous scientific studies in recent years due to its potential therapeutic applications. Studies have found that AMMP has anti-inflammatory, anti-oxidant, and anti-cancer effects, as well as potential applications in the treatment of neurological disorders, cardiovascular disease, and diabetes. In addition, it has been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and Huntington's disease. AMMP has also been found to have potential applications in the treatment of pain, inflammation, and arthritis. In addition, it has been found to have potential applications in the treatment of obesity and metabolic syndrome.
Mecanismo De Acción
Target of Action
The primary targets of 6-(Aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one are believed to be Cyclin-dependent kinases (CDKs) . CDKs are a family of enzymes that play a crucial role in cell cycle regulation and proliferation . They are involved in the control of the cell cycle, but are overexpressed or overactive in many cancer cells .
Mode of Action
This compound interacts with its targets, the CDKs, by inhibiting their enzymatic activity . CDK enzymatic regulation requires the binding of catalytic subunits (CDK1–CDK8) with regulatory subunits (cyclin A–cyclin H) to give a fully active complex (CDK-cyclin), which is necessary for phosphorylation of key proteins that regulate the progression through the cell cycle . The compound acts as a CDK inhibitor, disrupting this process and thus inhibiting cell proliferation .
Biochemical Pathways
The compound affects the biochemical pathways associated with cell cycle regulation and proliferation . By inhibiting CDKs, it disrupts the normal progression of the cell cycle, leading to a halt in cell division and proliferation . This can have downstream effects on various cellular processes, including DNA replication, transcription, and protein synthesis .
Pharmacokinetics
Similar compounds have been shown to exhibit good pharmacokinetic properties . These include absorption, distribution, metabolism, and excretion (ADME) properties that contribute to their bioavailability and efficacy
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells that overexpress or have overactive CDKs . This can lead to a reduction in tumor growth and size . In vitro studies have shown that some compounds with similar structures have potent anti-cancer effects, with IC50 values lower than that of standard treatments .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using AMMP in laboratory experiments include its high efficiency of synthesis, its wide range of biological activities, and its potential therapeutic applications. However, there are some limitations to using AMMP in laboratory experiments, including its lack of stability in acidic solutions and its potential to interact with other compounds. In addition, it is important to note that AMMP has not yet been approved for clinical use, and further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
The potential applications of AMMP are far-reaching, and further research is needed to fully understand its biological activities and therapeutic potential. Future research should focus on the development of novel synthesis methods for AMMP, as well as on its potential applications in the treatment of neurological disorders, cardiovascular disease, and diabetes. In addition, further research should focus on the safety and efficacy of AMMP in humans, as well as on its potential interactions with other drugs. Finally, future research should focus on the development of new therapeutic agents based on AMMP, as well as on its potential applications in the treatment of cancer and other diseases.
Métodos De Síntesis
AMMP can be synthesized using a modified version of the classical Fischer indole synthesis. This method involves the condensation of an aldehyde, an amine, and an acyl chloride in the presence of an acid catalyst. The reaction produces a pyrazole ring, which is then converted to the desired AMMP product by a series of reactions. These reactions involve the formation of an intermediate compound, followed by the addition of a methyl group and the formation of the final product. The synthesis of AMMP has been reported to be highly efficient, with yields of up to 95% reported.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
The 6-(Aminomethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one compound has been found to interact with various enzymes and proteins. It has been reported to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby influencing their activities .
Cellular Effects
In terms of cellular effects, this compound has been found to significantly inhibit the growth of various cell lines . It influences cell function by impacting cell signaling pathways and altering gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and its influence on gene expression . It binds to biomolecules such as enzymes, inhibiting or activating them, which in turn leads to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models Additionally, high doses of the compound could potentially lead to toxic or adverse effects .
Metabolic Pathways
It is likely that the compound interacts with various enzymes and cofactors as part of its metabolic processes . These interactions could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is likely that the compound interacts with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications . The localization of the compound could potentially affect its activity or function .
Propiedades
IUPAC Name |
6-(aminomethyl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-12-6-4(3-9-12)7(13)11-5(2-8)10-6/h3H,2,8H2,1H3,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZKRUPPJWPUIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NC(=N2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,7-Dichloro-3-[2-[(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]indol-2-one](/img/structure/B6602668.png)
![ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate](/img/structure/B6602681.png)

![4-{3H-imidazo[4,5-c]pyridin-2-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B6602689.png)
![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B6602693.png)


![4-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridine](/img/structure/B6602707.png)


![7-amino-3H,4H-pyrimido[4,5-d][1,3]diazin-4-one](/img/structure/B6602723.png)